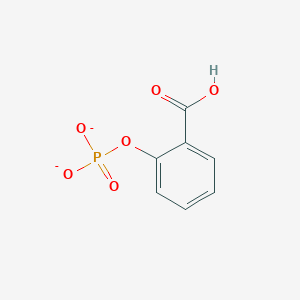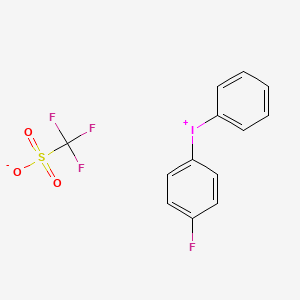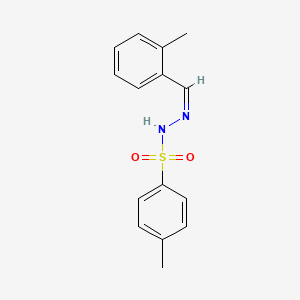![molecular formula C20H15N5O3 B14122022 4-Benzoyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1170640-89-7](/img/structure/B14122022.png)
4-Benzoyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzoyl group, a pyrazole ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions. The pyrazole ring is introduced via condensation reactions with appropriate hydrazine derivatives. The benzoyl group is then attached through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the benzoyl group or the oxadiazole ring, resulting in different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, especially at the benzoyl group, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of substituted benzamides.
Aplicaciones Científicas De Investigación
4-Benzoyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Benzoyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could interfere with bacterial cell division or induce apoptosis in cancer cells through the modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzoylphenyl derivatives: These compounds share the benzoyl group and exhibit similar chemical properties.
Pyrazole derivatives: Compounds containing the pyrazole ring are known for their diverse biological activities.
Oxadiazole derivatives: These compounds are studied for their potential as antimicrobial and anticancer agents.
Uniqueness
4-Benzoyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
1170640-89-7 |
|---|---|
Fórmula molecular |
C20H15N5O3 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
4-benzoyl-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H15N5O3/c1-25-16(11-12-21-25)19-23-24-20(28-19)22-18(27)15-9-7-14(8-10-15)17(26)13-5-3-2-4-6-13/h2-12H,1H3,(H,22,24,27) |
Clave InChI |
OSYUTNUTJZKADZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


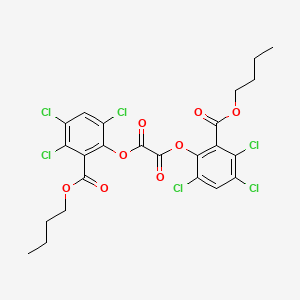

![Methyl 4-[[9-(2,4-dimethoxyphenyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate;propan-2-ol](/img/structure/B14121949.png)
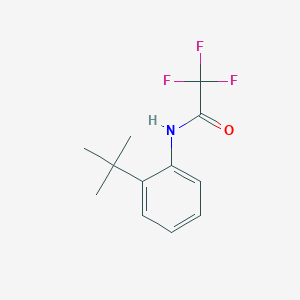
![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121956.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B14121962.png)
![3-[(4-Methoxyphenyl)amino]-6-methylphenol](/img/structure/B14121968.png)
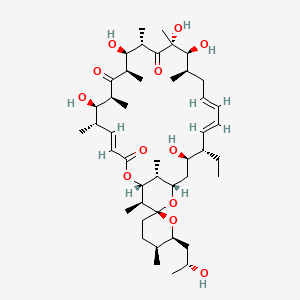
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14121982.png)
![2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B14121991.png)
![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14121996.png)
